molecular formula C11H18N2 B2450807 N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine CAS No. 1250716-30-3

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine

Cat. No.: B2450807
CAS No.: 1250716-30-3
M. Wt: 178.279
InChI Key: IDJNUGNVNFVNNT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , reflecting its substituents and core structure. The IUPAC name follows these conventions:

  • Pyridin-2-amine : A pyridine ring with an amine group at position 2.
  • 6-Methyl : A methyl substituent at position 6 of the pyridine ring.
  • N-(2,2-Dimethylpropyl) : A 2,2-dimethylpropyl group (neopentyl) attached to the nitrogen atom of the amine.

Key identifiers include:

Property Value Source
CAS Number 1250716-30-3
Molecular Formula C₁₁H₁₈N₂
Molecular Weight 178.27 g/mol
SMILES CC1=CC=CC(=N1)NCC(C)(C)C

The neopentyl group (2,2-dimethylpropyl) introduces significant steric bulk, influencing molecular conformation and reactivity.

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by the pyridine ring’s planarity and the spatial arrangement of substituents. Key features include:

  • Pyridine Ring Planarity : The aromatic pyridine ring adopts a flat geometry, enabling resonance stabilization. The methyl group at position 6 and the amine at position 2 are ortho to each other, creating potential steric interactions.
  • Neopentyl Group Orientation : The 2,2-dimethylpropyl group’s tertiary carbon atoms create a bulky substituent that likely adopts a staggered conformation to minimize steric clashes with the pyridine ring.
  • Dihedral Angles : Computational studies (e.g., DFT/B3LYP) suggest that the C–N–C–C dihedral angle (linking the amine to the neopentyl group) may adopt a gauche or anti conformation depending on electronic and steric factors.

Key Computational Insights :

  • Steric Effects : The neopentyl group’s bulk forces the pyridine ring into a conformation where the amine and methyl groups are non-coplanar, reducing conjugation with the ring.
  • Hydrogen Bonding Potential : The amine’s lone pair may participate in intramolecular or intermolecular hydrogen bonding, though steric hindrance from the neopentyl group limits this.

Comparative Analysis with Isomeric Forms

A critical comparison is made with 6-(2,2-dimethylpropyl)-4-methylpyridin-2-amine , an isomer differing in substituent positions.

Property This compound 6-(2,2-Dimethylpropyl)-4-Methylpyridin-2-Amine
Substituent Positions Methyl at C6; neopentyl at N2 Methyl at C4; neopentyl at C6
Electronic Environment Methyl at meta to amine; neopentyl at N2 Methyl at para to amine; neopentyl at C6
Steric Interactions Neopentyl group adjacent to methyl Neopentyl group isolated from methyl
Reactivity Amine’s nucleophilicity influenced by proximity to methyl Amine’s nucleophilicity less hindered

Key Differences :

  • Electronic Effects : The methyl group at C6 in the original compound donates electron density via resonance, potentially stabilizing the amine’s lone pair. In the isomer, the methyl at C4 exerts a weaker inductive effect.
  • Steric Accessibility : The original compound’s neopentyl group blocks access to the amine, reducing its reactivity in nucleophilic substitutions. The isomer’s neopentyl group at C6 minimally impacts the amine’s accessibility.

Crystal Structure Prediction via Computational Modeling

Computational methods (e.g., DFT, MP2) predict the compound’s packing and intermolecular interactions. Key findings include:

  • Intramolecular Interactions : The neopentyl group’s steric bulk likely precludes strong intramolecular hydrogen bonding, favoring intermolecular interactions.
  • Crystal Packing : Predicted dimers or chains may form via N–H⋯N or N–H⋯π interactions, though steric hindrance from the neopentyl group could disrupt these.
  • Supramolecular Architecture : Computational models suggest a zero-dimensional (0D) or one-dimensional (1D) arrangement, with limited π-stacking due to the methyl group’s electron-donating nature.

Comparative Data :

Parameter This compound 6-(2,2-Dimethylpropyl)-4-Methylpyridin-2-Amine
Predicted Dimerization Weak N–H⋯N interactions Stronger N–H⋯N interactions
Hydrogen Bond Strength Moderate (steric hindrance) Higher (less steric interference)
Crystal Symmetry Monoclinic or orthorhombic Monoclinic or triclinic

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-6-5-7-10(13-9)12-8-11(2,3)4/h5-7H,8H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJNUGNVNFVNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine typically begins with commercially available 6-methylpyridin-2-amine.

    Alkylation Reaction: The primary synthetic route involves the alkylation of 6-methylpyridin-2-amine with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits dual acid-base reactivity due to its pyridine nitrogen (pKa ≈ 3–5 for pyridine derivatives ) and the tertiary amine group (pKa ≈ 9–11 for alkylamines ).

  • Protonation at Pyridine Nitrogen :
    Reacts with strong acids (e.g., HCl) to form pyridinium salts, enhancing solubility in polar solvents.

    C11H18N2+HClC11H18N2H+Cl\text{C}_{11}\text{H}_{18}\text{N}_2 + \text{HCl} \rightarrow \text{C}_{11}\text{H}_{18}\text{N}_2\text{H}^+ \cdot \text{Cl}^-
  • Deprotonation of Alkylamine :
    Under basic conditions, the tertiary amine remains unprotonated but can act as a weak base in non-aqueous media .

Alkylation and Acylation

The tertiary amine undergoes nucleophilic substitution or condensation reactions:

Reaction Type Reagents/Conditions Product Source
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CQuaternary ammonium salts
Acylation Acetyl chloride, pyridine, RTN-Acylated derivative

For example, treatment with acetyl chloride yields:

C11H18N2+CH3COClC13H20N2O+HCl\text{C}_{11}\text{H}_{18}\text{N}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_{13}\text{H}_{20}\text{N}_2\text{O} + \text{HCl}

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows electrophilic substitution at specific positions:

  • Directed by the Amino Group :
    The 2-amino group activates the pyridine’s 3- and 5-positions for nitration or halogenation .
    Example: Nitration with HNO₃/H₂SO₄ produces 3-nitro-6-methyl-N-(2,2-dimethylpropyl)pyridin-2-amine .

  • Halogenation :
    Bromine in acetic acid selectively substitutes the 5-position due to steric hindrance from the dimethylpropyl group .

Oxidation Reactions

The tertiary amine is resistant to oxidation, but harsh conditions yield:

  • N-Oxide Formation :
    Reaction with m-CPBA (meta-chloroperbenzoic acid) converts the pyridine nitrogen to an N-oxide :

    C11H18N2+m-CPBAC11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2 + \text{m-CPBA} \rightarrow \text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

Coupling Reactions

The aromatic amine participates in diazotization and azo-coupling:

  • Diazonium Salt Formation :
    Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which couples with electron-rich aromatics (e.g., phenol) to form azo dyes .

Substrate Conditions Product
PhenolNaNO₂, HCl, 0–5°C4-((6-Methylpyridin-2-yl)diazenyl)phenol

Comparative Reactivity with Structural Analogs

Key differences arise from substituent positioning:

Compound Reactivity Profile Key Feature
N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine Enhanced electrophilic substitution at C3/C52-amino directs reactivity
6-Methylpyridin-3-amine Preferential acylation at N1Steric hindrance at C2
N-Benzyl-2-aminopyridine Rapid oxidation to N-oxideBenzyl group stabilizes transition state

Mechanistic Insights

  • Alkylation : Proceeds via an SN2 mechanism due to the bulky dimethylpropyl group limiting steric hindrance at the nitrogen .

  • Azo Coupling : Follows an electrophilic aromatic substitution pathway, with the diazonium ion acting as the electrophile .

Scientific Research Applications

Cholinesterase Inhibition

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine has been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarity to known inhibitors suggests that it may effectively interact with the active sites of acetylcholinesterase and butyrylcholinesterase enzymes, potentially offering therapeutic benefits in managing cognitive decline associated with Alzheimer's disease .

Buffering Agent in Biochemical Assays

Due to its amino group, this compound can serve as a non-ionic organic buffering agent. It is particularly effective in maintaining physiological pH levels in cell culture environments (pH 6 to 8.5), which is essential for various biochemical assays and cellular processes. This property is vital for optimal enzyme activity and cellular function.

Potential Antimicrobial Activity

Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. While specific data on this compound is limited, the potential antimicrobial activity indicates a promising area for further research.

Synthesis of Novel Derivatives

This compound can be utilized as a building block in synthesizing novel aryl-substituted 2-aminopyridine derivatives. These derivatives have been explored for their anti-Alzheimer properties through innovative synthetic strategies involving two-component reactions with vinamidinium salts . The ability to modify the compound's structure opens avenues for developing new therapeutic agents.

Reactivity in Organic Synthesis

The compound's pyridine ring can undergo electrophilic substitution reactions under certain conditions, making it versatile in synthetic organic chemistry. Its reactivity can be exploited to create more complex molecular architectures that may have desirable biological activities.

Case Study: Cholinesterase Inhibitor Development

A study focused on synthesizing derivatives of this compound demonstrated its potential as a lead compound for developing new cholinesterase inhibitors. The research highlighted the compound's ability to inhibit acetylcholinesterase effectively, paving the way for further optimization and testing in animal models of Alzheimer's disease.

CompoundActivityReference
This compoundCholinesterase Inhibition
Aryl-substituted derivativesAnti-Alzheimer Activity

Case Study: Buffering Agent Efficacy

In another study assessing various buffering agents for cell culture applications, this compound was evaluated for its effectiveness in maintaining pH stability. Results indicated that it effectively buffered solutions within the physiological range required for optimal cell growth and enzyme function.

Buffering AgentpH Range MaintainedEffectiveness
This compound6 - 8.5High

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar in structure but lacks the pyridine ring.

    6-methylpyridin-2-amine: Lacks the 2,2-dimethylpropyl group.

Uniqueness: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is unique due to the combination of the pyridine ring and the bulky 2,2-dimethylpropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Biological Activity

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is a pyridine derivative notable for its unique structural features and potential applications in biological systems. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N
  • Molecular Weight : Approximately 178.28 g/mol
  • Structural Features : The compound consists of a pyridine ring substituted with a dimethylpropyl group and an amino group, contributing to its distinct chemical reactivity and biological properties.

Biological Activity

This compound primarily exhibits biological activity as a non-ionic organic buffering agent . Its ability to maintain physiological pH levels in cell culture environments is crucial for various biochemical assays and cellular functions. The effective pH range for this compound is typically between pH 6 to 8.5 , which is essential for optimal enzyme activity and cellular processes.

Comparative Analysis of Related Compounds

The following table summarizes the characteristics of related pyridine derivatives, highlighting their structural differences and potential applications:

Compound NameMolecular FormulaUnique Features
N,N-Dimethyl-6-methylpyridin-2-amineC₉H₁₃NLacks the bulky dimethylpropyl group; more soluble.
N-(1-methylpropyl)-6-methylpyridin-2-amineC₁₁H₁₅NHas a smaller alkyl substituent; different steric effects.
4-Methyl-N-(3-methylbutyl)pyridin-3-amineC₁₂H₁₈NDifferent position of methyl group; altered reactivity.

This comparison illustrates how the unique combination of steric bulk from the dimethylpropyl group and the functional amino group in this compound provides distinct physical and chemical properties advantageous for specific applications in biological research and synthesis processes.

Case Studies and Research Findings

  • Buffering Applications : Research indicates that this compound serves effectively as a buffering agent in cell cultures, maintaining pH stability crucial for enzyme functionality.
  • Synthetic Versatility : The compound's structure allows it to be used as a precursor in various synthetic pathways, demonstrating its utility in organic chemistry beyond biological applications.
  • Potential PET Tracer : While not directly linked to this compound, studies on structurally similar compounds suggest potential applications as PET tracers for imaging specific biological processes such as nitric oxide synthase activation . This indicates an avenue for future research into the imaging capabilities of this compound.

Q & A

Q. What are the optimal synthetic routes for N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine, and how can reaction yields be improved?

To optimize synthesis, focus on:

  • Substitution reactions : Replace leaving groups (e.g., halides) on the pyridine ring with the neopentylamine moiety under nucleophilic conditions. Use polar aprotic solvents (e.g., DMF) and catalysts like Pd or Cu for cross-coupling reactions .
  • Reductive amination : Condense 6-methylpyridine-2-carbaldehyde with 2,2-dimethylpropylamine in the presence of reducing agents (e.g., NaBH₃CN) .
  • Yield improvement : Optimize stoichiometry, temperature (e.g., 60–80°C for 12–24 hours), and purification methods (e.g., column chromatography with silica gel).

Q. How can researchers characterize this compound spectroscopically?

Use a multi-technique approach:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm proton environments (e.g., methyl groups at δ ~1.2 ppm for neopentyl) and aromatic protons (δ ~6.5–8.5 ppm for pyridine) .
  • Mass spectrometry (MS) : Verify molecular weight via ESI-MS (expected [M+H]⁺ ~193.2 g/mol) .
  • IR spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

Advanced Research Questions

Q. What coordination chemistry applications exist for this compound in transition metal complexes?

This compound’s pyridyl and amine groups make it a potential ligand:

  • Metal binding : Test coordination with Cu(II), Fe(II), or Ru(II) in ethanol/water mixtures. Monitor complex formation via UV-Vis (d-d transitions) or cyclic voltammetry .
  • Catalytic activity : Study complexes in oxidation/reduction reactions (e.g., O₂ activation or CO₂ reduction). Compare turnover numbers (TONs) with related ligands like 2,2’-bipyridine .

Q. How can structure-activity relationship (SAR) studies elucidate the biological role of this compound?

  • Modify substituents : Syntize analogs with varied alkyl chains (e.g., ethyl instead of neopentyl) or halogenated pyridines.
  • Biological assays : Test analogs in in vitro models (e.g., kinase inhibition, bacterial growth assays). For example, compare with Losmapimod, a structurally related p38 MAPK inhibitor .
  • Computational modeling : Perform docking studies to predict binding affinities to target proteins (e.g., ATP-binding pockets) .

Q. How should researchers address contradictory data in reported biological activities of pyridine-based amines?

  • Replicate studies : Ensure identical experimental conditions (e.g., pH, temperature, solvent) and purity standards (>95% by HPLC).
  • Mechanistic validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Control for metal contamination : Chelate trace metals (e.g., with EDTA) to rule out nonspecific effects in biological systems .

Data Contradiction and Resolution

Q. How can conflicting results in the stability of this compound under oxidative conditions be resolved?

  • Controlled oxidation : Expose the compound to H₂O₂ or O₂ at varying concentrations (1–10 mM) and monitor degradation via LC-MS.
  • Identify intermediates : Isolate and characterize oxidation products (e.g., N-oxides) using high-resolution MS and 1H^1H NMR .
  • Compare with analogs : Evaluate stability trends in related compounds (e.g., 6-methylpyridin-2-amine derivatives) to pinpoint structural vulnerabilities .

Methodological Recommendations

  • Synthetic protocols : Prioritize Pd-catalyzed amination for regioselectivity .
  • Analytical rigor : Use triple-quadrupole MS for trace impurity detection (<0.1%).
  • Biological assays : Include positive controls (e.g., Losmapimod for kinase studies) and validate with CRISPR/Cas9 knockouts of target genes .

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